molecular formula C12H8ClF3N2 B13883267 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine

4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine

Cat. No.: B13883267
M. Wt: 272.65 g/mol
InChI Key: QQIOZMFUCASZGD-UHFFFAOYSA-N
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Description

4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine typically involves the reaction of 4-chloroaniline with trifluoromethyl-substituted benzaldehyde under acidic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. The use of continuous flow reactors and automated synthesis platforms can also enhance the production efficiency and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted pyrimidines, N-oxides, and biaryl derivatives, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can affect signaling pathways such as the NF-kB inflammatory pathway, leading to anti-inflammatory effects.

Comparison with Similar Compounds

  • 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine
  • 4-(trifluoromethyl)benzylamine
  • 2-chloro-4-(trifluoromethyl)pyridine

Comparison: 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher chemical stability and enhanced biological activity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C12H8ClF3N2

Molecular Weight

272.65 g/mol

IUPAC Name

4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C12H8ClF3N2/c1-7-17-10(6-11(13)18-7)8-2-4-9(5-3-8)12(14,15)16/h2-6H,1H3

InChI Key

QQIOZMFUCASZGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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